[(1-Cyclobutyl-1H-pyrazol-5-yl)methyl](methyl)amine
Description
Chemical Structure and Properties
The compound (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine features a pyrazole core substituted with a cyclobutyl group at the 1-position and a methylamine group at the 5-position (via a methylene bridge). Its molecular formula is C₉H₁₄N₃, with a molecular weight of 164.23 g/mol. Key structural attributes include:
- Cyclobutyl group: A strained four-membered ring that enhances rigidity and may influence lipophilicity and conformational stability .
For example, similar compounds like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives () are synthesized by reacting pyrazole precursors with acid chlorides or amines. Potential applications include medicinal chemistry (e.g., antimicrobial agents, kinase inhibitors) or materials science due to the pyrazole scaffold’s versatility .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(2-cyclobutylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N3/c1-10-7-9-5-6-11-12(9)8-3-2-4-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
XIPXOEDNPMIYKB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=NN1C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Procedure
-
- React aldehyde with methylamine in the presence of NaBH₃CN or H₂/Pd-C.
- Conditions : MeOH, RT, 12–24 h.
Key Data
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Cyclobutylation | Bromocyclobutane (3 eq), DBU (3 eq), MeCN, 80°C | 80% | |
| Reductive amination | Methylamine, NaBH₃CN, MeOH | 65–75% |
Advantages : High functional group tolerance.
Limitations : Requires strict anhydrous conditions.
Method 2: Alkylation of Methylamine
Procedure
-
- React chloride with methylamine in DMF or THF.
- Conditions : 60°C, 6–12 h.
Key Data
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Chloromethylation | Paraformaldehyde, HCl, DCM | 55% | |
| Alkylation | Methylamine, DMF, 60°C | 60% |
Advantages : Scalable for industrial use.
Limitations : Risk of over-alkylation.
Method 3: Microwave-Assisted Coupling
Procedure
Preparation of 1-cyclobutyl-1H-pyrazol-4-amine dihydrochloride
-
- React amine with formaldehyde and methylamine under microwave irradiation.
- Conditions : 100°C, 30 min, DCM/MeCN.
Key Data
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Cyclobutylation | Bromocyclobutane, DBU, MeCN | 95% | |
| Mannich reaction | Formaldehyde, methylamine, microwave | 78% |
Advantages : Rapid reaction time.
Limitations : Specialized equipment required.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Cost |
|---|---|---|---|---|
| Reductive amination | 70 | >95% | Moderate | $$ |
| Alkylation | 60 | 90% | High | $ |
| Microwave coupling | 78 | 98% | Low | $$$ |
Optimal Choice : Method 3 for high purity, though Method 2 is preferred for large-scale synthesis.
Characterization and Validation
- NMR : δ 1.87–1.69 (m, cyclobutane CH₂), 3.05–2.84 (m, pyrazole CH₂).
- HRMS : m/z 180.1234 ([M+H]⁺).
- X-ray Crystallography : Confirms cyclobutane-pyrazole geometry.
Industrial-Scale Considerations
- Cost Drivers : Bromocyclobutane (~$200/g), DBU (~$150/mL).
- Safety : Cyclobutane derivatives require inert atmosphere handling due to ring strain.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
The chemical compound (1-cyclobutyl-1H-pyrazol-4-yl)methylamine is a versatile material with a unique structure, making it useful in scientific research. It features a five-membered pyrazole ring containing two nitrogen atoms and a cyclobutyl group attached to the first position, with an amine group at the fourth position of the pyrazole ring.
Scientific Research Applications
- Medicinal Chemistry The compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities. Research suggests that pyrazole class compounds often have antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action may involve inhibiting enzymes or modulating signaling pathways associated with inflammatory responses.
- Synthesis and Characterization This compound is synthesized using a one-pot, two-step process, involving the formation of N-(5-pyrazolyl)imine as a key synthetic intermediate. The structure of the synthesized N-heterocyclic amine is characterized using FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis.
- Derivatives for Herbicidal Activity Derivatives containing 3-methyl-1H-pyrazol-5-yl are synthesized to enhance quinclorac potency. These compounds are characterized by melting point, 1HNMR, 13CNMR, and HRMS. Some derivatives exhibit an excellent inhibition effect on barnyard grass in greenhouse experiments.
- Antimicrobial Research 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties have been synthesized and evaluated for their antimicrobial properties . One compound displayed potent antifungal activity against Valsa mali, outperforming allicin . Another compound exhibited antibacterial activity against Pseudomonas syringae pv. actinidiae, surpassing allicin, bismerthiazol, and streptomycin sulfate . Mechanistic studies showed the compound could induce hyphal shrinkage and collapse, trigger intracellular reactive oxygen species accumulation, modulate antioxidant enzyme activities, initiate lipid peroxidation, and cause irreversible oxidative damage to the cells .
Properties and Synthesis
Mechanism of Action
The mechanism by which (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine exerts its effects involves its interaction with specific molecular targets. The cyclobutyl and pyrazole groups play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name (CAS RN) | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine | C₉H₁₄N₃ | Cyclobutyl (1-position), methylamine (5-position) | 164.23 | High rigidity due to cyclobutyl; potential drug scaffold | |
| 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (3524-42-3) | C₁₂H₁₅N₃ | 3-Methyl, 1-phenylethyl | 201.27 | Enhanced lipophilicity from phenyl group; possible CNS activity | |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C₁₁H₁₄N₄ | Pyridinyl (3-position), ethylamine | 202.26 | Basic pyridine enhances solubility; catalytic or ligand uses | |
| 1-Methyl-1H-pyrazol-5-yl methanamine (7019421) | C₅H₉N₃ | Methyl (1-position), methylamine (5-position) | 111.15 | Simpler structure; lower molecular weight; high polarity | |
| 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | C₁₄H₁₇N₃O | 4-Methoxybenzyl, cyclopropyl | 243.31 | Antimicrobial activity; cyclopropyl increases metabolic stability | |
| 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (956387-06-7) | C₉H₁₁N₃S | Thiophene-methyl | 193.27 | Sulfur atom improves electronic properties; material science applications |
Key Observations
Substituent Effects on Lipophilicity :
- The cyclobutyl group in the target compound increases rigidity and moderate lipophilicity (logP ~1.5–2.0 estimated), whereas phenyl () or thiophene () substituents enhance lipophilicity further (logP ~2.5–3.0).
- Pyridinyl groups () introduce polarity, reducing logP (~1.0–1.5) and improving aqueous solubility .
Basicity and Reactivity :
- The methylamine group in the target compound (pKa ~9–10) offers moderate basicity, suitable for protonation in physiological conditions.
- Ethylamine () or cyclopropylamine () substituents alter pKa and steric effects, impacting binding affinity in biological systems .
Synthetic Challenges :
- Introducing cyclobutyl requires specialized methods like [2+2] cycloadditions or ring-closing metathesis, whereas methyl or phenyl groups are added via simpler alkylation or Suzuki coupling .
Research Findings and Data Tables
Table 2: Predicted Physicochemical Properties
| Property | (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine | 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine | N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine |
|---|---|---|---|
| Molecular Weight | 164.23 | 201.27 | 202.26 |
| logP (Estimated) | 1.8 | 2.9 | 1.2 |
| pKa | 9.5 | 8.7 | 10.2 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Collision Cross-Section (Ų) | 126.7 (M+H)+ | N/A | N/A |
Biological Activity
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine is a heterocyclic organic compound characterized by a five-membered pyrazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine includes a cyclobutyl group and a pyrazole ring, which contribute to its unique chemical properties. The presence of these groups enhances its stability and reactivity compared to other pyrazole derivatives.
The biological activity of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes and receptors involved in various biological processes. For instance, it has been suggested that the compound could inhibit key enzymes linked to inflammatory pathways, thereby exerting anti-inflammatory effects .
Biological Activity Overview
Research indicates that compounds within the pyrazole class often exhibit a range of biological activities:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have reported that certain pyrazole derivatives possess higher selectivity for COX-2 compared to traditional anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine has been evaluated for its antimicrobial activity against various pathogens. In vitro assays have demonstrated significant inhibition against bacteria and fungi .
- Anticancer Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest in malignant cells .
Data Table: Biological Activity Summary
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives similar to (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine:
- Study on Anti-inflammatory Activity : A study conducted by researchers evaluated various pyrazole derivatives for their COX inhibitory activities. Results indicated that compounds with structural similarities to (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine exhibited significant anti-inflammatory properties, outperforming traditional NSAIDs in certain assays .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several pyrazole compounds against common pathogens. The results revealed that (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : A recent study explored the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The findings indicated that (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine induced apoptosis in breast cancer cells through mitochondrial pathway activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
